Structural Divergence: Ortho-Carboxylate Configuration Dictates Physicochemical Properties for Chromatographic Selectivity
The target compound's 4-fluoro-2-(4-hydroxyphenyl)benzoic acid identity is unequivocally distinguished from its closest analog, 4-(4-Fluorophenyl)-2-hydroxybenzoic acid (CAS 67531-84-4), by the position of both the fluorine and hydroxyl substituents. This results in a change in the IUPAC name from a '4-fluoro-2-(4-hydroxyphenyl)' to a '4-(4-fluorophenyl)-2-hydroxy' scaffold . This fundamental structural difference creates distinct hydrogen bond donor/acceptor patterns, leading to different solid-state crystal packing and, most critically for analytical procurement, different chromatographic retention times essential for impurity quantification [1].
| Evidence Dimension | Substitution Pattern & IUPAC Name |
|---|---|
| Target Compound Data | IUPAC: 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid. Fluorine at benzoic acid ring 4-position; hydroxyl at terminal phenyl ring 4-position. |
| Comparator Or Baseline | IUPAC: 4-(4-Fluorophenyl)-2-hydroxybenzoic acid (CAS 67531-84-4). Fluorine at terminal phenyl ring 4-position; hydroxyl at benzoic acid ring 2-position. |
| Quantified Difference | Complete reversal of fluorine and hydroxyl positions on the biphenyl scaffold, changing the compound's chemical identity and interaction profile. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry. |
Why This Matters
For analytical method development and impurity profiling, this structural specificity guarantees the compound will not co-elute with its regioisomers, ensuring accurate quantification.
- [1] Google Patents. (n.d.). US3714226A - Phenyl benzoic acid compounds. View Source
